molecular formula C22H19Cl2N3O B4319552 N-[3-(9H-carbazol-9-yl)propyl]-N'-(3,4-dichlorophenyl)urea

N-[3-(9H-carbazol-9-yl)propyl]-N'-(3,4-dichlorophenyl)urea

Cat. No.: B4319552
M. Wt: 412.3 g/mol
InChI Key: LZYWZSIRXROTMZ-UHFFFAOYSA-N
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Description

N-[3-(9H-carbazol-9-yl)propyl]-N’-(3,4-dichlorophenyl)urea is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a carbazole moiety linked to a dichlorophenyl group through a urea linkage, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)propyl]-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 9H-carbazole with 3-bromopropylamine to form N-(3-(9H-carbazol-9-yl)propyl)amine. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)propyl]-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized under specific conditions, leading to the formation of carbazole-3,6-dione derivatives.

    Reduction: The compound can be reduced to form amine derivatives, particularly at the urea linkage.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carbazole-3,6-dione derivatives.

    Reduction: Amine derivatives of the urea linkage.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

N-[3-(9H-carbazol-9-yl)propyl]-N’-(3,4-dichlorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(9H-carbazol-9-yl)propyl]-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate pathways such as the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(9H-carbazol-9-yl)propyl)methacrylamide: Shares the carbazole moiety but differs in the functional groups attached.

    N-(3-(9H-carbazol-9-yl)propyl)amine: An intermediate in the synthesis of the target compound, lacking the dichlorophenyl group.

Properties

IUPAC Name

1-(3-carbazol-9-ylpropyl)-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O/c23-18-11-10-15(14-19(18)24)26-22(28)25-12-5-13-27-20-8-3-1-6-16(20)17-7-2-4-9-21(17)27/h1-4,6-11,14H,5,12-13H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYWZSIRXROTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCNC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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